4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(furan-2-yl)methyl]benzamide
Description
This compound features a benzamide core substituted with a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy methyl group at the para position and an N-(furan-2-yl)methyl moiety. Its structure combines benzofuran and furan heterocycles, which are associated with diverse biological activities, including enzyme inhibition and receptor modulation. The dimethyl-dihydrobenzofuran moiety may enhance metabolic stability, while the furan-methyl group contributes to lipophilicity and binding interactions .
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-23(2)13-18-5-3-7-20(21(18)28-23)27-15-16-8-10-17(11-9-16)22(25)24-14-19-6-4-12-26-19/h3-12H,13-15H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSMFWKIHAAICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran and furan intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate these targets through binding, inhibition, or activation, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Analogues and Key Properties
Key Observations :
Cross-Reactivity and Selectivity :
- The dihydrobenzofuran moiety may reduce cross-reactivity in immunoassays compared to simpler benzamides, as bulkier substituents often lower antibody binding to off-target compounds .
- The furan-methyl group could introduce false positives in assays targeting furan-containing drugs (e.g., antifungal agents) .
Dielectric and Solubility Properties :
- Dihydrobenzofurans exhibit moderate dielectric constants (ε ~3–5), similar to dibenzofurans , suggesting comparable solubility in non-polar solvents.
Computational Similarity Analysis
Using Tanimoto coefficients (MACCS fingerprints):
- The target compound shows ~65–70% similarity to [(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate , primarily due to shared benzofuran motifs.
- Lower similarity (~40–50%) to N-(2,3-dihydro-1H-inden-2-yl)-4-X-benzamides , reflecting divergent core structures.
Biological Activity
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(furan-2-yl)methyl]benzamide , a derivative of benzamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular formula is , and it features a complex structure that includes a benzofuran moiety and a furan ring. The synthesis typically involves the reaction of 2,3-dihydro-1-benzofuran derivatives with appropriate amines and other reagents under controlled conditions to yield the desired benzamide derivative.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2,3-Dihydro-1-benzofuran | Ethyl carbamate | 283 K |
| 2 | Benzoyl chloride | Base (e.g., triethylamine) | Room temperature |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines. In particular, derivatives with furan and benzofuran components have been reported to induce apoptosis in MCF-7 breast cancer cells with IC50 values ranging from 25.72 ± 3.95 μM to lower values depending on structural modifications .
Case Study: Apoptosis Induction
A study evaluated the effects of a related compound on tumor-bearing mice, demonstrating that it significantly suppressed tumor growth compared to controls. Flow cytometry analysis indicated enhanced apoptosis in treated cells, suggesting that the mechanism may involve mitochondrial pathways .
Anti-inflammatory Properties
Benzamide derivatives have also been studied for their anti-inflammatory effects. A notable finding was that certain derivatives exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory responses. For example, one derivative demonstrated an IC50 of 3.11 ± 0.41 μM for COX-2 inhibition .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Key Enzymes : Many benzamide derivatives inhibit enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in cancer cell lines treated with these compounds.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, thereby preventing proliferation.
Efficacy Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 25.72 ± 3.95 |
| Compound B | U87 Glioblastoma | 45.2 ± 13.0 |
| Compound C | A549 Lung Cancer | <20 |
Inhibition of COX Enzymes
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound D | 25.91 ± 0.77 | 85.91 ± 0.23 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
